3-Acetyldeoxynivalenol

Catalog No.
S581257
CAS No.
50722-38-8
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyldeoxynivalenol

CAS Number

50722-38-8

Product Name

3-Acetyldeoxynivalenol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1

InChI Key

ADFIQZBYNGPCGY-HTJQZXIKSA-N

SMILES

Array

Synonyms

3-acetyldeoxynivalenol, acetylDON

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO

The exact mass of the compound 3-Acetyldeoxynivalenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Trichothecenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Acetyldeoxynivalenol (3-ADON, CAS 50722-38-8) is a type B trichothecene mycotoxin and a primary acetylated derivative of deoxynivalenol (DON) produced by Fusarium species. In analytical chemistry and toxicology, it serves as a critical reference standard and biochemical probe. While structurally similar to DON and its positional isomer 15-acetyldeoxynivalenol (15-ADON), 3-ADON exhibits distinct ionization behaviors, metabolic fates, and receptor affinities. Procurement of high-purity 3-ADON is essential for accurate LC-MS/MS food safety quantification, plant resistance breeding assays, and differential gut-barrier toxicity modeling, where its specific structural properties dictate entirely different biological and analytical outcomes [1].

Generic substitution with DON or 15-ADON fails fundamentally in both analytical and biological workflows. In regulatory food testing, 3-ADON and 15-ADON co-occur but must be quantified independently; using a generic DON standard cannot resolve the distinct chromatographic retention times or unique matrix suppression effects of the acetylated forms [1]. Biologically, 3-ADON undergoes a completely different metabolic pathway in plant models—rapidly deacetylating to DON before phase II reactions—whereas 15-ADON undergoes direct glycosylation [2]. Furthermore, 3-ADON demonstrates a roughly 100-fold lower affinity for ribosomal translation inhibition compared to DON and 15-ADON, meaning that substituting these analogs would drastically overestimate cytotoxicity and invalidate mechanistic toxicity studies[2].

Ribosomal Translation Inhibition and Target Affinity

In translation inhibition assays utilizing rabbit reticulocyte lysate and wheat germ systems, 3-ADON demonstrates a fundamentally different toxicological profile compared to its analogs. While DON and 15-ADON exhibit potent protein synthesis inhibition with an IC50 of approximately 1.5 µM, 3-ADON requires a concentration at least 100 times higher to achieve the same inhibitory effect [1].

Evidence DimensionRibosomal translation inhibition (IC50)
Target Compound DataIC50 ≥ 150 µM
Comparator Or BaselineDON and 15-ADON (IC50 ~ 1.5 µM)
Quantified Difference100-fold lower affinity/toxicity for 3-ADON
ConditionsRabbit reticulocyte lysate and wheat germ translation inhibition assay

Procuring 3-ADON is essential for researchers studying fungal self-protection mechanisms, as its uniquely low ribosomal affinity cannot be modeled using DON or 15-ADON.

Differential Cytotoxicity in Intestinal Epithelial Models

When evaluating intestinal barrier toxicity, 3-ADON is significantly less cytotoxic than its positional isomer 15-ADON. In Caco-2 human intestinal cell assays over 24 hours, the IC50 for 3-ADON ranged from 7.85 to 13.19 µM, whereas 15-ADON exhibited an IC50 of 1.44 to 3.86 µM, indicating a much higher acute toxicity for the 15-acetylated form [1].

Evidence DimensionCaco-2 cell cytotoxicity (IC50 at 24h)
Target Compound Data7.85 - 13.19 µM
Comparator Or Baseline15-ADON (1.44 - 3.86 µM)
Quantified DifferenceApprox. 3- to 5-fold lower cytotoxicity for 3-ADON
ConditionsCaco-2 human intestinal epithelial cells, 24-hour exposure

Toxicologists must select the exact 3-ADON isomer to prevent overestimating gut-barrier damage, ensuring accurate dosing in comparative mycotoxin risk assessments.

Metabolic Pathway Divergence in Plant Resistance Models

3-ADON and 15-ADON undergo strictly divergent metabolic fates in agricultural models. In wheat suspension cultures, 3-ADON is exclusively deacetylated into DON before any phase II glycosylation reactions occur. In stark contrast, 15-ADON is directly converted into phase II metabolites such as 15-ADON3G and 15-ADON3S [1].

Evidence DimensionPrimary metabolic conversion route
Target Compound DataExclusive deacetylation to DON prior to phase II reactions
Comparator Or Baseline15-ADON (Direct phase II conversion to 15-ADON3G/3S)
Quantified DifferenceQualitative pathway divergence (100% initial deacetylation vs. direct glycosylation)
ConditionsWheat suspension culture monitored over 96 hours via LC-MS/MS

Agricultural scientists breeding Fusarium-resistant crops must procure 3-ADON to accurately track its specific phase I to phase II detoxification sequence.

LC-MS/MS Matrix Effect Resolution for Food Safety

Accurate quantification of 3-ADON in complex food matrices requires specific analytical standards to overcome severe signal suppression. In maize extracts analyzed via LC-MS/MS, raw 3-ADON recovery is heavily suppressed. However, utilizing high-purity 3-ADON alongside its 13C-labeled internal standard corrects the apparent recovery from a baseline of 63% up to 96%, ensuring regulatory compliance [1].

Evidence DimensionAnalytical recovery (Matrix effect correction)
Target Compound Data96% recovery (with 13C-labeled IS)
Comparator Or BaselineUncorrected raw extract (63% recovery)
Quantified Difference33% absolute improvement in analytical recovery
ConditionsLC-MS/MS analysis of maize cereal matrix

Procurement of 3-ADON and its isotopic variants is mandatory for analytical labs to achieve the 70-120% recovery thresholds required by food safety regulations.

Food Safety and Regulatory Compliance Testing

3-ADON is utilized as a critical analytical reference material in LC-MS/MS workflows to quantify type B trichothecenes in cereals like wheat and maize. Because it suffers from distinct matrix suppression effects compared to DON, labs must procure exact 3-ADON standards (often alongside 13C-labeled variants) to correct recoveries up to 96% and achieve regulatory thresholds [1].

Plant Pathology and Fusarium Resistance Breeding

Agricultural researchers rely on 3-ADON to study plant detoxification mechanisms. Because 3-ADON is exclusively deacetylated to DON before phase II glycosylation—unlike 15-ADON—it serves as a highly specific biochemical probe for identifying resistance traits in wheat suspension cultures [2].

Intestinal Barrier Toxicology Modeling

In in vitro gut models, 3-ADON is used to evaluate differential mycotoxin toxicity. Its significantly lower cytotoxicity (higher IC50) in Caco-2 cells compared to 15-ADON allows toxicologists to isolate specific structural effects on tight junction proteins and MAPK activation without causing immediate cell death [3].

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.13655304 Da

Monoisotopic Mass

338.13655304 Da

Heavy Atom Count

24

Melting Point

185.5 - 186 °C

UNII

838JJ2425Y

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

50722-38-8

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Dates

Last modified: 08-15-2023
Huang et al. Aromatization of natural products by a specialized detoxification enzyme. Nature Chemical Biology, DOI: 10.1038/s41589-019-0446-8, published online 13 January 2020

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